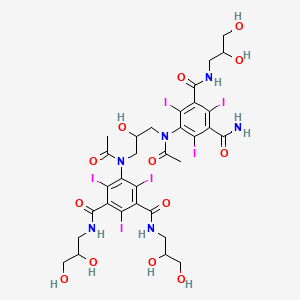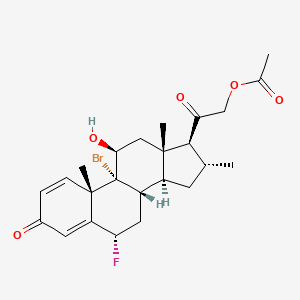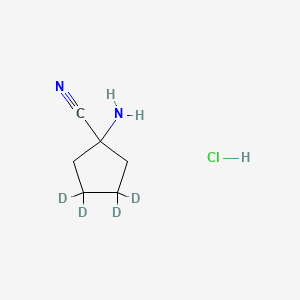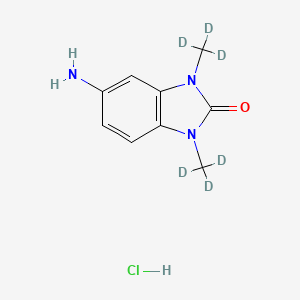
Febuxostat-d7
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Febuxostat-d7 is a deuterated form of Febuxostat, a non-purine selective inhibitor of xanthine oxidase. Febuxostat is primarily used for the management of hyperuricemia in patients with gout. The deuterated version, this compound, is often used as an internal standard in bioanalytical studies due to its similar chemical properties but distinct mass, which allows for precise quantification in mass spectrometry .
Mechanism of Action
- Febuxostat-d7 is a xanthine oxidase inhibitor . Its primary target is the xanthine oxidase enzyme (XO). Xanthine oxidase is responsible for the conversion of hypoxanthine to xanthine and then to uric acid. By inhibiting XO, this compound reduces the synthesis of uric acid, leading to decreased serum uric acid levels.
Target of Action
Biochemical Analysis
Biochemical Properties
Febuxostat-d7, like its parent compound Febuxostat, primarily interacts with the enzyme xanthine oxidase . This enzyme is crucial in the conversion of hypoxanthine to xanthine and xanthine to uric acid . By inhibiting xanthine oxidase, this compound effectively reduces the production of uric acid .
Cellular Effects
This compound impacts various cellular processes primarily by reducing the levels of uric acid, a product of purine metabolism . High levels of uric acid can lead to the formation of crystals in joints, causing inflammation and pain characteristic of gout . By reducing uric acid production, this compound alleviates these symptoms .
Molecular Mechanism
The molecular mechanism of this compound involves the selective inhibition of xanthine oxidase . This inhibition prevents the conversion of hypoxanthine and xanthine into uric acid, thereby reducing uric acid levels .
Temporal Effects in Laboratory Settings
In laboratory settings, this compound demonstrates a half-life of approximately 5 to 8 hours . This suggests that the drug does not significantly accumulate over time during multiple dose administration .
Metabolic Pathways
This compound is extensively metabolized in the liver, primarily via oxidation and acyl glucuronidation . The metabolites are then cleared by the kidney .
Transport and Distribution
Febuxostat, the parent compound, has an apparent volume of distribution at steady state (Vss/F) of 48 ± 23 L, suggesting it is distributed throughout the body .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Febuxostat-d7 involves the incorporation of deuterium atoms into the Febuxostat molecule. This can be achieved through various methods, including the use of deuterated reagents or solvents during the synthesis process. One common method involves the use of deuterated solvents such as deuterated dimethyl sulfoxide (DMSO-d6) or deuterated methanol (CD3OD) in the reaction mixture .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using deuterated reagents and solvents. The process is optimized to ensure high yield and purity of the final product. The use of advanced chromatographic techniques, such as high-performance liquid chromatography (HPLC), is essential for the purification and isolation of this compound .
Chemical Reactions Analysis
Types of Reactions
Febuxostat-d7 undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form corresponding sulfoxides and sulfones.
Reduction: Reduction reactions can convert this compound to its corresponding thiol derivatives.
Substitution: Substitution reactions can occur at the aromatic ring or the thiazole ring, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, thiol derivatives, and various substituted derivatives of this compound .
Scientific Research Applications
Febuxostat-d7 has a wide range of scientific research applications, including:
Chemistry: Used as an internal standard in analytical chemistry for the quantification of Febuxostat in biological samples.
Biology: Employed in studies investigating the metabolic pathways and pharmacokinetics of Febuxostat.
Medicine: Utilized in clinical research to study the efficacy and safety of Febuxostat in the treatment of hyperuricemia and gout.
Comparison with Similar Compounds
Similar Compounds
Allopurinol: Another xanthine oxidase inhibitor used for the treatment of hyperuricemia and gout.
Topiroxostat: A non-purine xanthine oxidase inhibitor similar to Febuxostat.
Oxypurinol: The active metabolite of Allopurinol, also an inhibitor of xanthine oxidase.
Uniqueness of Febuxostat-d7
This compound is unique due to its deuterated nature, which provides distinct advantages in analytical studies. The incorporation of deuterium atoms allows for precise quantification in mass spectrometry, making it an invaluable tool in bioanalytical research. Additionally, its selective inhibition of xanthine oxidase without being a purine analogue distinguishes it from other similar compounds .
Properties
CAS No. |
1285539-74-3 |
|---|---|
Molecular Formula |
C16H16N2O3S |
Molecular Weight |
323.418 |
IUPAC Name |
2-[3-cyano-4-[2,3,3,3-tetradeuterio-2-(trideuteriomethyl)propoxy]phenyl]-4-methyl-1,3-thiazole-5-carboxylic acid |
InChI |
InChI=1S/C16H16N2O3S/c1-9(2)8-21-13-5-4-11(6-12(13)7-17)15-18-10(3)14(22-15)16(19)20/h4-6,9H,8H2,1-3H3,(H,19,20)/i1D3,2D3,9D |
InChI Key |
BQSJTQLCZDPROO-SCENNGIESA-N |
SMILES |
CC1=C(SC(=N1)C2=CC(=C(C=C2)OCC(C)C)C#N)C(=O)O |
Synonyms |
2-[3-Cyano-4-(2-methylpropoxyphenyl]-4-methyl-5-thiazolecarboxylic Acid-d7; 2-(3-Cyano-4-isobutyloxyphenyl)-4-methyl-5-thiazolecarboxylic Acid-d7; TEI 6720-d7; TMX 67-d7; |
Origin of Product |
United States |
Q1: Why is febuxostat-d7 used as an internal standard in analyzing febuxostat levels?
A: this compound is chemically very similar to febuxostat, but with deuterium atoms replacing some hydrogens. This difference allows for differentiation during mass spectrometry analysis while maintaining similar chemical behavior during sample preparation. [, ] This similarity in behavior ensures accurate quantification of febuxostat in biological samples like plasma. [, ]
Q2: How does the use of this compound improve the LC-MS/MS method for febuxostat quantification?
A: Incorporating this compound as an internal standard significantly enhances the sensitivity and accuracy of the LC-MS/MS method for febuxostat quantification. [, ] This is achieved by accounting for potential variations during sample preparation and ionization. By comparing the signal of febuxostat with the known concentration of this compound, researchers can precisely determine the amount of febuxostat present. [, ]
Q3: Can you provide an example of how this compound was employed in a pharmacokinetic study?
A: In a study investigating the interaction between febuxostat and the flavonoid morin in rats, this compound was crucial for accurate assessment of febuxostat pharmacokinetics. [] Researchers used a validated LC-MS/MS method with this compound as the internal standard to quantify febuxostat concentrations in rat plasma. This allowed them to determine key pharmacokinetic parameters like Cmax, AUC, and half-life, revealing that morin significantly impacted febuxostat's bioavailability. []
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-Methyl-N-[2-(trichloroacetyl)phenyl]benzene-1-carboximidoyl chloride](/img/structure/B585747.png)



![1,7-Dimethyl-1H-imidazo[4,5-g]quinoxalin-2-amine](/img/structure/B585754.png)
![8-Chloro-3-ethyl-[1,2,4]triazolo[4,3-A]pyrazine](/img/structure/B585758.png)


